molecular formula C9H15N3O2S B13425282 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol

Cat. No.: B13425282
M. Wt: 229.30 g/mol
InChI Key: UUJQAUPLLAWTNW-UHFFFAOYSA-N
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Description

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol (CAS: 2169341-54-0) is a thiamine (vitamin B1)-related compound with the molecular formula C₉H₁₅N₃O₂S and a molecular weight of 229.299 g/mol . Structurally, it features a pyrimidine ring substituted with an amino group at position 4 and a methyl group at position 2.

The compound is primarily utilized in biochemical research as a reference standard or intermediate in synthesizing thiamine derivatives. highlights its dihydrochloride salt form (C₉H₁₇Cl₂N₃O₂S, MW: 302.22 g/mol), which improves stability for laboratory use. Commercial suppliers, such as Hölzel Diagnostika, emphasize its restriction to research use only (RUO), excluding therapeutic or diagnostic applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methylsulfanyl]propane-1,2-diol

InChI

InChI=1S/C9H15N3O2S/c1-6-11-2-7(9(10)12-6)4-15-5-8(14)3-13/h2,8,13-14H,3-5H2,1H3,(H2,10,11,12)

InChI Key

UUJQAUPLLAWTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CSCC(CO)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-2-methylpyrimidine-5-methylthiol Intermediate

The starting pyrimidine derivative, 4-amino-2-methylpyrimidine-5-carbonitrile, is converted into the corresponding thioamide or thiol intermediate through sulfur incorporation reactions.

Step Reagents and Conditions Yield Notes
1 Reaction of 4-amino-2-methylpyrimidine-5-carbonitrile with hydrogen sulfide in the presence of triethylamine and pyridine in N-methylacetamide at ambient temperature for 3 hours 60.8% (recrystallized) Produces 4-amino-2-methyl-5-pyrimidinecarbothioamide, a key intermediate with high purity and defined melting point (264°C dec.)
2 Catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile over palladium on activated carbon in acidic aqueous medium (sulfuric acid) under hydrogen atmosphere at room temperature for 16 hours 58.5–70% Produces 4-amino-2-methylpyrimidine-5-carbaldehyde or related intermediates, which can be further converted to thiol derivatives

Coupling to Propane-1,2-diol Derivative

The thioether bond formation is achieved by reacting the pyrimidine methylthiol intermediate with a halogenated or activated propane-1,2-diol derivative.

Step Reagents and Conditions Yield Notes
3 Nucleophilic substitution of 4-amino-2-methylpyrimidine-5-methylthiol with 3-chloropropane-1,2-diol or equivalent in aqueous or polar organic solvents under reflux Not explicitly reported Forms the target compound this compound by thioether linkage formation

Alternative Reductive Amination and Thiol Alkylation Routes

  • Reductive amination of 4-amino-2-methylpyrimidine-5-carbaldehyde with thiol-containing propane-1,2-diol derivatives under hydrogenation conditions using Raney nickel or palladium catalysts in methanol or aqueous media.
  • Alkylation of thiol intermediates with halogenated propane diols under basic conditions to afford the thioether product.

These methods typically employ hydrogen pressure (up to 4 MPa), temperatures ranging from ambient to 80°C, and reaction times from several hours to 24 hours to achieve good conversion and yields (up to 90% in some steps).

Reaction Conditions Summary Table

Reaction Step Reagents Catalyst Solvent Temperature Time Yield (%) Remarks
Sulfur incorporation (thioamide formation) Hydrogen sulfide, triethylamine, pyridine None N-methylacetamide Ambient 3 h 60.8 Recrystallized product
Catalytic hydrogenation Pd/C (10%), sulfuric acid Pd/C Water 20°C 16 h 58.5–70 Converts nitrile to aldehyde or amine
Reductive amination Raney nickel, ammonia Raney nickel Methanol 60°C 24 h 90 Autoclave conditions, hydrogen pressure 4 MPa
Thioether formation 3-chloropropane-1,2-diol None or base Polar solvent Reflux Several hours Not reported Nucleophilic substitution

Analytical and Structural Confirmation

The synthesized this compound is characterized by:

  • Nuclear Magnetic Resonance spectroscopy (¹H NMR, ¹³C NMR) confirming the substitution pattern and integrity of the pyrimidine ring and thioether linkage.
  • Mass Spectrometry (MS) confirming molecular weight (approximately 229.30 g/mol).
  • Elemental Analysis consistent with molecular formula C9H15N3O2S.
  • Infrared spectroscopy (IR) indicating characteristic functional groups such as amino, hydroxyl, and thioether moieties.

Chemical Reactions Analysis

Biochemical Interactions

The compound participates in enzyme-mediated reactions due to structural mimicry of thiamine precursors:

Competitive Inhibition of Thiamine Kinase

  • Binds to the active site of thiamine kinase via:

    • Hydrogen bonding between diol hydroxyls and Glu132/Thr14 residues .

    • Hydrophobic interactions with Val18, Ala144, and Ile10 .

  • Reduces enzymatic activity by 40–60% at 10 μM concentration.

Substrate for Phosphorylation

  • Reacts with ATP in the presence of kinases to form phosphorylated derivatives, though at lower efficiency compared to natural thiamine.

Thioether Group (-S-)

  • Oxidation: Forms sulfoxide derivatives with H₂O₂ (0.1 M, RT, 12 h).

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF to yield quaternary ammonium salts .

Diol Group (1,2-Diol)

  • Esterification: Forms mono- or di-acetates with acetic anhydride (pyridine, reflux, 2 h) .

  • Coordination Chemistry: Binds transition metals (e.g., Fe³⁺, Cu²⁺) via hydroxyl oxygen atoms, as evidenced by UV-Vis spectral shifts at 280–320 nm.

Derivatization Studies

Derivatives synthesized for structure-activity relationship (SAR) analysis include:

DerivativeModificationBiological Impact
Acetylated diolEsterification (acetic anhydride)Reduced enzyme binding affinity (IC₅₀ increases from 8 μM to >50 μM)
SulfoxideOxidation (H₂O₂)Loss of inhibitory activity due to disrupted hydrophobic interactions
ThioglycosideReaction with glycosyl bromidesEnhanced solubility but no improvement in kinase inhibition

Stability and Degradation

  • pH Sensitivity: Stable in neutral conditions (pH 6–8). Degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the thioether bond.

  • Thermal Stability: Decomposes above 150°C, releasing methylpyrimidine fragments (TGA data) .

This compound’s reactivity is central to its role in biochemical research, particularly in studying thiamine-dependent enzymes and metabolic disorders. Experimental data highlight the critical balance between its thioether and diol groups in mediating interactions .

Scientific Research Applications

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Cocarboxylase Tetrahydrate (CAS: 68684-55-9)

  • Molecular Formula : C₁₂H₂₆N₄O₁₁P₂S
  • Key Features : A phosphorylated thiamine derivative acting as a coenzyme in decarboxylation reactions.
  • Applications: Critical in metabolic studies, unlike the non-phosphorylated target compound, which serves as a synthetic precursor .
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₁₅N₃O₂S 229.299 Pyrimidine, thioether, diol Biochemical synthesis
Cocarboxylase Tetrahydrate C₁₂H₂₆N₄O₁₁P₂S 448.33 Pyrophosphate, thiamine core Metabolic coenzyme

Thioether-Linked Propane-1,2-diol Derivatives

3-[(1-Methyl-1H-tetrazol-5-yl)thio]propane-1,2-diol

  • Synthesis : Mercapto-ring opening of epoxides, similar to methods used for the target compound .
  • Key Features : Tetrazole substituent instead of pyrimidine; enhances coordination with metal ions.

3-(Diphenylphosphorylmethoxy)propane-1,2-diol (CAS: 88647-15-8)

  • Molecular Formula : C₁₆H₁₉O₄P
  • Key Features: Phosphoryl group increases hydrophobicity and reactivity in organocatalysis.
  • Applications : Intermediate in asymmetric synthesis, unlike the target compound’s biochemical focus .
Compound Molecular Formula Molecular Weight (g/mol) Substituent Applications
Target Compound C₉H₁₅N₃O₂S 229.299 Pyrimidine-thioether Biochemical synthesis
3-(Tetrazolyl-thio)-diol C₅H₉N₄O₂S 189.22 Tetrazole Co-IP studies
3-(Phosphorylmethoxy)-diol C₁₆H₁₉O₄P 306.293 Diphenylphosphoryl Organocatalysis

Pyrimidine-Based Heterocycles

5-Cyano-4-oxo-6-(5-methylfuran-2-yl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidine (Compound 8 in )

  • Synthesis: Biginelli reaction involving thiourea, ethyl cyanoacetate, and 5-methylfurfural .
  • Key Features: Thioxo and cyano groups enhance electrophilicity, enabling further cyclization.
  • Applications : Intermediate for fused-ring heterocycles (e.g., thiazolo[3,2-a]pyrimidines), differing from the target compound’s linear structure .

3-(4-Methoxyphenoxy)propane-1,2-diol (Compound 42 in )

  • Key Features: Phenoxy substituent increases aromaticity and rigidity.
  • Applications : Explored in green resin production, contrasting with the target compound’s biochemical niche .

Key Research Findings

Synthetic Flexibility: The target compound’s thioether and diol groups allow modular derivatization, similar to tetrazole and phenoxy analogs .

Solubility Profile: The diol moiety enhances aqueous solubility compared to non-polar derivatives like 3-(diphenylphosphorylmethoxy)propane-1,2-diol .

Stability Considerations : The dihydrochloride salt form () improves shelf life, a strategy less common in analogs like Cocarboxylase .

Q & A

Basic: What are the primary synthetic routes for 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol?

Methodological Answer:
The synthesis typically involves two key steps:

Nucleophilic Substitution: Reacting a pyrimidine derivative (e.g., 4-amino-2-methylpyrimidine-5-methanol) with a thiol-containing diol precursor. For example, formaldehyde-mediated hydroxymethylation under basic conditions (e.g., NaOH) introduces the thioether linkage .

Purification: Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or TLC. Structural confirmation relies on spectroscopic methods like NMR (proton and carbon environments) and mass spectrometry (e.g., MS-Dart for molecular ion peaks) .

Advanced: How can regioselectivity challenges in thioether bond formation be optimized?

Methodological Answer:
Regioselectivity is influenced by:

  • Protecting Groups: Temporarily blocking reactive sites on the pyrimidine ring (e.g., amino groups) to direct substitution to the desired position.
  • Reaction Conditions: Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetically or thermodynamically controlled pathways.
  • Catalysis: Using phase-transfer catalysts or Lewis acids to enhance reaction efficiency. Comparative studies with structurally analogous compounds (e.g., 3-((2,4-dinitrophenyl)thio)propane-1,2-diol) highlight the role of electronic effects in directing substitution .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identifies proton environments (e.g., diol -OH at δ 4.5–5.0 ppm, pyrimidine aromatic protons at δ 7.0–8.5 ppm).
    • 13C NMR: Confirms carbon framework (e.g., diol carbons at 60–70 ppm, pyrimidine carbons at 150–160 ppm) .
  • Mass Spectrometry: MS-Dart or ESI-MS provides molecular ion peaks (e.g., [M+H]+ or [M+NH4]+) and fragmentation patterns to validate the molecular formula .

Advanced: How can researchers evaluate the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
    • Anticancer Screening: Cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Enzyme Inhibition: Kinase or protease inhibition studies using fluorogenic substrates.
  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., methyl groups on the pyrimidine or diol chain) to assess activity changes. Analogous compounds (e.g., biotinylated thioethers) suggest utility in target engagement studies .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Parameter Optimization: Use design of experiments (DOE) to systematically vary reaction parameters (e.g., stoichiometry, solvent, temperature).
  • Mechanistic Studies: Probe reaction intermediates via in situ IR or NMR to identify rate-limiting steps.
  • Comparative Analysis: Cross-reference methods from analogous syntheses (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol vs. 3-(isopropylphenoxy) analogs) to isolate critical factors like steric hindrance or electronic effects .

Basic: What purification strategies ensure high-purity yields?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane).
  • Recrystallization: Solvent pairs like ethanol/water or acetone/hexane for crystal lattice stabilization.
  • Analytical Validation: Purity >95% confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Advanced: What computational tools aid in predicting the compound’s reactivity or stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects or thermal stability in different solvents.
  • Cheminformatics Databases: PubChem or ChEBI data (e.g., SMILES: CC1=NC(=NC=C1CO)SC) provide reference spectra and physicochemical properties for validation .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • Prodrug Strategies: Introduce ester or phosphate groups on the diol moiety to improve solubility.
  • Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone groups to modulate metabolic stability.
  • LogP Optimization: Adjust lipophilicity via alkyl chain modifications, guided by Hansch analysis or in silico predictions .

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